Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative featuring a 1,3-dimethyl-2,6-dioxopurin core substituted at position 7 with a 3-methylbutyl group and at position 8 with a methyl ester-linked sulfanylacetate moiety. Purine derivatives are widely studied for their roles in nucleotide metabolism, enzyme inhibition, and receptor modulation, though specific applications of this compound remain to be empirically validated .
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-9(2)6-7-19-11-12(16-14(19)24-8-10(20)23-5)17(3)15(22)18(4)13(11)21/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGSOHJMOTKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the provided evidence, highlighting substituent variations and their implications.
Structural Analogues and Substituent Analysis
*Molecular weights estimated based on formula; †Calculated using atomic masses.
Key Comparative Insights
The 3-methylbenzyl substituent in introduces aromaticity, enabling π-π interactions with biological targets but reducing solubility in aqueous environments compared to aliphatic chains.
Physicochemical and Biological Implications :
- Lipophilicity : The 3-methylbutyl group (target) and 3-methylbenzyl group () likely confer higher logP values than the allyl group (), influencing bioavailability and distribution.
- Metabolic Stability : The ester group in the target compound may undergo faster hepatic or plasma esterase-mediated hydrolysis than the amide in , affecting half-life.
- Target Binding : The aromatic benzyl group in could engage in hydrophobic or π-stacking interactions absent in the aliphatic substituents of the target and .
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